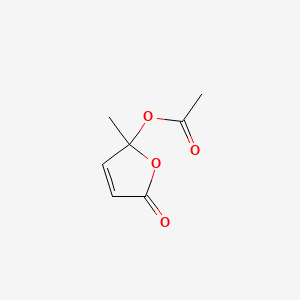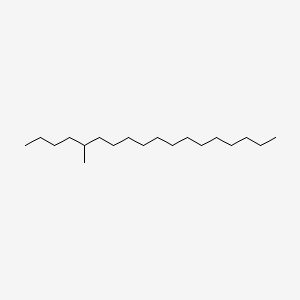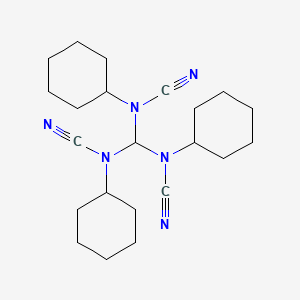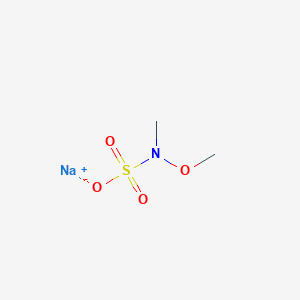![molecular formula C12H15N3O2 B14149070 1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid CAS No. 934062-78-9](/img/structure/B14149070.png)
1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of an isobutyl group at position 1 and a methyl group at position 6, along with a carboxylic acid group at position 4, makes this compound unique and of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid and proceeds through a series of steps including reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Applications De Recherche Scientifique
1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of the enzyme or receptor, thereby blocking its activity. This interaction can lead to the modulation of various biochemical pathways, ultimately resulting in the desired therapeutic effect .
Comparaison Avec Des Composés Similaires
1H-pyrazolo[3,4-B]pyridine: A parent compound with similar structural features but lacking the isobutyl and methyl groups.
6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid: Similar structure but without the isobutyl group.
1-isobutyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid: Similar structure but without the methyl group.
Uniqueness: The presence of both the isobutyl and methyl groups in 1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid enhances its chemical reactivity and biological activity compared to its analogs. These substituents can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
934062-78-9 |
|---|---|
Formule moléculaire |
C12H15N3O2 |
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H15N3O2/c1-7(2)6-15-11-10(5-13-15)9(12(16)17)4-8(3)14-11/h4-5,7H,6H2,1-3H3,(H,16,17) |
Clé InChI |
PVSGVEFUSVYBHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=NN(C2=N1)CC(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Ethyl-4-methylspiro[4.4]non-3-en-2-one](/img/structure/B14149013.png)
![N-[2,2,2-trichloro-1-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14149015.png)

![N-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14149029.png)


![2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14149037.png)



![4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-amine](/img/structure/B14149060.png)
![1'-acetyl-7'-chloro-2'-phenyl-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14149064.png)
